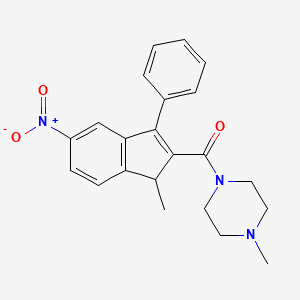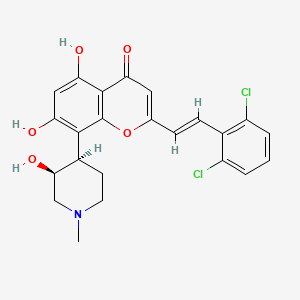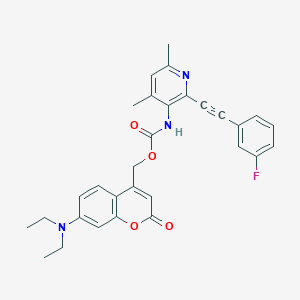
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KML110 is a synthetic organic compound known for its unique chemical structure and biological activity. It is classified as a ligand and has been studied for its interactions with various biological targets. The compound’s molecular formula is C22H23N3O3, and it has a molecular weight of 377.17 .
Preparation Methods
The synthesis of KML110 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving aromatic compounds and nitrogen-containing reagents.
Functional Group Modifications: The core structure undergoes modifications to introduce specific functional groups, such as nitro groups and carbonyl groups.
Final Assembly: The final compound is assembled by combining the modified core structure with other chemical entities under controlled reaction conditions.
Industrial production methods for KML110 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative liquid chromatography may be employed for purification .
Chemical Reactions Analysis
KML110 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to convert nitro groups to amino groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major products formed from these reactions include various derivatives of KML110 with modified functional groups, which can be further studied for their biological activity.
Scientific Research Applications
KML110 has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in chemical reactions to study its binding properties and reactivity.
Medicine: Explored for its potential therapeutic effects, including modulation of metabolic pathways and signaling mechanisms.
Mechanism of Action
The mechanism of action of KML110 involves its interaction with specific molecular targets, such as nucleobindin-1. The compound modulates the activity of these targets, leading to changes in cellular processes. The pathways involved include hydrolytic and oxidative metabolism of endocannabinoids, which are crucial for various physiological functions .
Comparison with Similar Compounds
KML110 can be compared with other similar compounds, such as:
KML181: A structurally related compound with reduced potency for nucleobindin-1.
MJN228: Another ligand for nucleobindin-1 with distinct chemical properties.
The uniqueness of KML110 lies in its specific binding affinity and modulation of nucleobindin-1, which distinguishes it from other similar compounds. This unique interaction profile makes KML110 a valuable tool for studying lipid-binding proteins and their roles in cellular processes .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1-methyl-5-nitro-3-phenyl-1H-inden-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H23N3O3/c1-15-18-9-8-17(25(27)28)14-19(18)21(16-6-4-3-5-7-16)20(15)22(26)24-12-10-23(2)11-13-24/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
BBPOBHFPZPRPGB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C1=C(c2ccccc2)c2c(C1C)ccc(c2)[N+](=O)[O-] |
Canonical SMILES |
CC1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1C(=O)N3CCN(CC3)C)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KML110; KML 110; KML-110. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-{[7-(pyridin-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B1192929.png)
![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)




![[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1192945.png)


